molecular formula C8H12N2O3S B13014391 2-Oxo-N-propyl-1,2-dihydropyridine-3-sulfonamide CAS No. 1707737-28-7

2-Oxo-N-propyl-1,2-dihydropyridine-3-sulfonamide

Cat. No.: B13014391
CAS No.: 1707737-28-7
M. Wt: 216.26 g/mol
InChI Key: YPUYJQXLXSFSHV-UHFFFAOYSA-N
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Description

2-Oxo-N-propyl-1,2-dihydropyridine-3-sulfonamide is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a sulfonamide group attached to the pyridine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-N-propyl-1,2-dihydropyridine-3-sulfonamide typically involves the reaction of 2-oxo-1,2-dihydropyridine derivatives with sulfonamide precursors under controlled conditions. One common method involves the use of zinc (II) as a mediator for selective O-benzylation of 2-oxo-1,2-dihydropyridines . The reaction conditions often include the use of substituted benzyl halides and related substituted 2-oxo-1,2-dihydropyridines compounds in the presence of zinc oxide, zinc chloride, and N,N-diisopropylethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-N-propyl-1,2-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2-Oxo-N-propyl-1,2-dihydropyridine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-N-propyl-1,2-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to antiproliferative effects in cancer cells by interfering with key metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-N-propyl-1,2-dihydropyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in medicinal chemistry and organic synthesis.

Properties

CAS No.

1707737-28-7

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

2-oxo-N-propyl-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C8H12N2O3S/c1-2-5-10-14(12,13)7-4-3-6-9-8(7)11/h3-4,6,10H,2,5H2,1H3,(H,9,11)

InChI Key

YPUYJQXLXSFSHV-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC=CNC1=O

Origin of Product

United States

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